2,4,6-Trimethylphenol-D11

Overview

Description

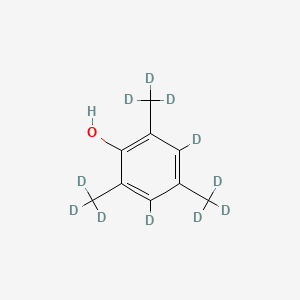

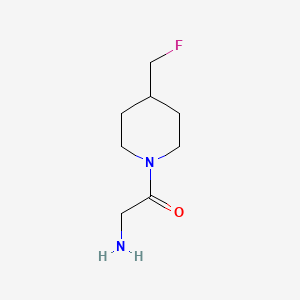

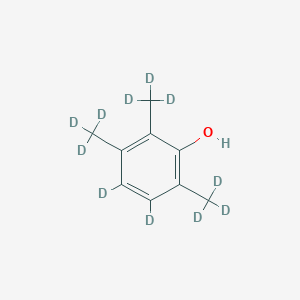

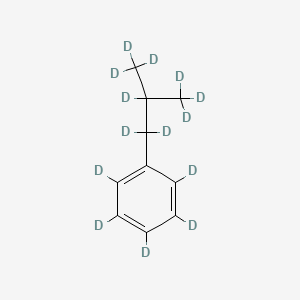

2,4,6-Trimethylphenol-D11 is the deuterium labeled 2,4,6-Trimethylphenol . It is a probe compound shown to react mainly with organic matter . It is rapidly oxidized by singlet oxygen in aqueous solution .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

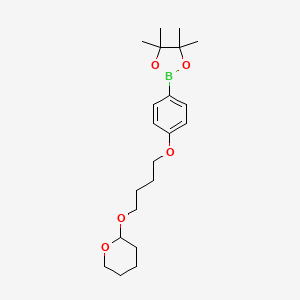

The molecular weight of this compound is 147.26 . The formula is C9HD11O . The structure can be represented by the SMILES string: OC1=C(C([2H])=C(C([2H])=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] .Chemical Reactions Analysis

2,4,6-Trimethylphenol is rapidly oxidized by singlet oxygen in aqueous solution . This suggests that it may undergo similar reactions when exposed to certain environmental conditions.Scientific Research Applications

1. Environmental Science and Photooxygenation Studies

2,4,6-Trimethylphenol has been investigated for its role in environmental science, particularly in the context of photooxygenation. Studies have explored its reactivity with humic substances' triplet excited states and its influence on the photooxygenation of other substances like furfuryl alcohol. This research is crucial for understanding complex environmental interactions and the potential environmental impacts of various substances (Halladja et al., 2007).

2. Catalysis and Oxidation Reactions

The compound has been a subject of study in the field of catalysis, particularly in oxidation reactions. For example, it's used in the catalytic oxidation to produce other chemicals, like 3,5-dimethyl-4-hydroxybenzaldehyde. This type of research is significant for industrial applications, where efficient and selective catalytic processes are sought (Li & Liu, 2004).

3. Solid-Liquid Phase Equilibrium Studies

2,4,6-Trimethylphenol has been used in studies investigating solid-liquid phase equilibrium, particularly in combination with other phenolic compounds. This research is important for understanding the thermodynamic properties of these compounds, which has applications in material science and engineering (Wang et al., 2018).

4. Photocatalytic Degradation Studies

Its role in photocatalytic degradation processes has also been examined. These studies are important for understanding how certain compounds can be broken down using photocatalysts, which has implications for environmental remediation and pollution control (Kuşvuran et al., 2005).

5. Polymer Science Research

The influence of 2,4,6-Trimethylphenol on the synthesis and properties of polymers like poly(phenylene oxide) has been a subject of study. These investigations are crucial for the development of new materials with specific desired properties (Firlik et al., 2014).

Future Directions

Mechanism of Action

Target of Action

2,4,6-Trimethylphenol-D11 is a deuterium-labeled version of 2,4,6-Trimethylphenol . The primary target of this compound is organic matter . Organic matter plays a crucial role in various biological and environmental processes.

Mode of Action

This compound interacts with its target, organic matter, by undergoing rapid oxidation . This oxidation process is facilitated by singlet oxygen in an aqueous solution .

Biochemical Pathways

The oxidation of this compound by singlet oxygen leads to changes in the organic matter with which it interacts . .

Pharmacokinetics

The incorporation of deuterium into drug molecules, such as this compound, is often used as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The primary result of the action of this compound is the oxidation of organic matter

Action Environment

The action of this compound, specifically its oxidation by singlet oxygen, occurs in an aqueous solution . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and oxygen.

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethylphenol-D11 plays a significant role in biochemical reactions, primarily as a probe compound that reacts with organic matter. It is rapidly oxidized by singlet oxygen in aqueous solutions . The compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with chloroperoxidase, an enzyme that catalyzes the oxidation of chloride ions to hypochlorous acid

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s oxidation by singlet oxygen can lead to the generation of reactive oxygen species (ROS), which are known to affect cell signaling and gene expression . Additionally, the presence of deuterium can alter the compound’s metabolic profile, potentially affecting cellular metabolism and energy production . These effects are essential for understanding the compound’s impact on cellular function and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with singlet oxygen and subsequent oxidation. This reaction leads to the formation of various oxidative products that can interact with biomolecules, including proteins and nucleic acids . The compound’s deuterium labeling allows for precise tracking of these interactions, providing insights into its role in oxidative stress and enzyme-catalyzed reactions. Additionally, the compound’s interaction with chloroperoxidase highlights its potential as a tool for studying enzyme mechanisms and oxidative processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under recommended storage conditions, but its oxidation in aqueous solutions can lead to the formation of degradation products. Long-term studies have shown that these degradation products can affect cellular function, including alterations in gene expression and metabolic activity . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage . These dosage effects are essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation by singlet oxygen. The compound interacts with enzymes such as chloroperoxidase, which catalyzes its oxidation to form reactive intermediates . These intermediates can further react with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s deuterium labeling allows for precise tracking of its localization and accumulation in various cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in oxidative stress and metabolic processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRYUXCVCCNUFE-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472697.png)